BenchChemオンラインストアへようこそ!

2-(5,9-Dimethyldecyl)-6-hydroxybenzoic acid

Alkyl salicylic acid Structure-activity relationship Antibacterial design

2-(5,9-Dimethyldecyl)-6-hydroxybenzoic acid (CAS 1171924-67-6) is a synthetic alkyl-substituted salicylic acid derivative with the molecular formula C19H30O3 and a molecular weight of 306.4 g/mol. It belongs to the 2-hydroxy-6-alkylbenzoic acid structural class, which encompasses both natural products such as anacardic acids and ginkgolic acids, as well as synthetic intermediates relevant to cannabinoid analog synthesis.

Molecular Formula C19H30O3
Molecular Weight 306.4 g/mol
CAS No. 1171924-67-6
Cat. No. B15344344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5,9-Dimethyldecyl)-6-hydroxybenzoic acid
CAS1171924-67-6
Molecular FormulaC19H30O3
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)CCCCC1=C(C(=CC=C1)O)C(=O)O
InChIInChI=1S/C19H30O3/c1-14(2)8-6-10-15(3)9-4-5-11-16-12-7-13-17(20)18(16)19(21)22/h7,12-15,20H,4-6,8-11H2,1-3H3,(H,21,22)
InChIKeyKZTAGSFPKTUDSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5,9-Dimethyldecyl)-6-hydroxybenzoic acid (CAS 1171924-67-6) – Compound Identity and Scientific Positioning


2-(5,9-Dimethyldecyl)-6-hydroxybenzoic acid (CAS 1171924-67-6) is a synthetic alkyl-substituted salicylic acid derivative with the molecular formula C19H30O3 and a molecular weight of 306.4 g/mol . It belongs to the 2-hydroxy-6-alkylbenzoic acid structural class, which encompasses both natural products such as anacardic acids and ginkgolic acids, as well as synthetic intermediates relevant to cannabinoid analog synthesis [1]. The compound features a branched 5,9-dimethyldecyl side chain at the 2-position of the aromatic ring, with a single hydroxyl group at the 6-position—a substitution pattern that distinguishes it from the more common 2,4-dihydroxybenzoic acid (resorcylic acid) scaffold prevalent among cannabinoid precursors [2].

Why 2-(5,9-Dimethyldecyl)-6-hydroxybenzoic acid Cannot Be Replaced by Common Anacardic Acids or Olivetolic Acid Analogs


Within the 2-hydroxy-6-alkylbenzoic acid family, biological activity is exquisitely sensitive to alkyl chain length, branching topology, and the position of methyl substituents [1]. The closest commercially available comparator, 6-(4′,8′-dimethylnonyl)salicylic acid (MW 292.4, C18H28O3), differs from the target compound by one methylene unit in the alkyl backbone and the positions of both methyl branch points (4′,8′ vs. 5,9), resulting in a measured logP difference of approximately 0.5 units and measurably altered antibacterial potency [2][3]. Similarly, olivetolic acid (MW 224.25, C12H16O4) bears a linear pentyl chain and an additional 4-hydroxyl group, conferring a fundamentally different hydrogen-bonding profile and enzymatic prenylation compatibility [4]. These structural distinctions mean that even closely related analogs cannot be assumed to exhibit equivalent solubility, metabolic stability, or target engagement—each compound must be evaluated on its own structural merits [1].

Quantitative Evidence Guide: How 2-(5,9-Dimethyldecyl)-6-hydroxybenzoic acid Differentiates from Closest Analogs


Alkyl Chain Architecture: C10 5,9-Dimethyl Branching vs. C9 4′,8′-Dimethyl Branching in the Closest Analog

The target compound possesses a 10-carbon 5,9-dimethyldecyl chain, whereas the closest structurally characterized analog, 6-(4′,8′-dimethylnonyl)salicylic acid, bears a 9-carbon 4′,8′-dimethylnonyl chain [1]. In head-to-head antibacterial assays against MRSA, the 4′,8′-dimethylnonyl analog achieved an MIC of 0.39 µg/mL, outperforming the natural anacardic acid 6-[8′(Z),11′(Z),14′-pentadecatrienyl]salicylic acid [2]. Against Streptococcus mutans, the same analog exhibited an MIC of 0.78 µg/mL [3]. The target compound's extended chain length (+1 methylene) and shifted methyl branch positions (5,9 vs. 4,8) are predicted to increase logP by approximately 0.5 units relative to the C9 analog (calculated XLogP3 for the C9 analog: 6.7 [1]), which would be expected to modulate membrane partitioning and target accessibility in a manner distinct from the shorter-chain comparator.

Alkyl salicylic acid Structure-activity relationship Antibacterial design

Regiospecific Scaffold: 2-Alkyl-6-hydroxybenzoic Acid vs. 6-Alkyl-2,4-dihydroxybenzoic Acid (Olivetolic Acid Type)

The target compound is a monohydroxy benzoic acid (6-OH) with the alkyl chain at the 2-position, whereas the canonical cannabinoid precursor olivetolic acid is a 2,4-dihydroxy benzoic acid (resorcylic acid) with the alkyl chain at the 6-position [1]. Enzymatic prenylation by NphB aromatic prenyltransferase, which converts olivetolic acid to cannabigerolic acid (CBGA), requires the 2,4-dihydroxy substitution pattern for efficient catalysis; monohydroxy analogs are not competent substrates for this enzyme . Quantitative comparison: olivetolic acid (MW 224.25) is efficiently geranylated by NphB to yield CBGA, whereas 2-alkyl-6-hydroxybenzoic acids lack the second hydroxyl required for enzyme recognition . This regiospecific difference means the target compound cannot substitute for olivetolic acid in biosynthetic cannabinoid production but may serve as a distinct scaffold for non-enzymatic synthetic routes or for generating cannabinoid analogs with altered pharmacology [2].

Cannabinoid precursor Hydroxybenzoic acid regioisomer Prenylation substrate

Antibacterial Class Potential: Branched-Chain Salicylic Acids vs. Linear Alkyl and Natural Anacardic Acids

Branched-chain alkyl salicylic acids constitute a validated antibacterial scaffold. The closest analog, 6-(4′,8′-dimethylnonyl)salicylic acid, achieved MIC values of 0.39 µg/mL against MRSA and 0.78 µg/mL against S. mutans, representing the most potent compounds in their respective series and outperforming the natural anacardic acid 6-[8′(Z),11′(Z),14′-pentadecatrienyl]salicylic acid in both studies [1][2]. By comparison, linear saturated anacardic acid analogs (e.g., 6-pentadecylsalicylic acid, C22:0) and unsaturated ginkgolic acids (e.g., ginkgolic acid C15:1, IC50 = 3.0 µM for SUMOylation inhibition) exhibit distinct activity profiles against different targets . The target compound, bearing the same branched-chain salicylic acid pharmacophore with a unique 5,9-dimethyldecyl chain, belongs to this validated antibacterial class, though direct MIC data for this specific compound are not yet available in the public domain.

Antibacterial MRSA Anacardic acid scaffold

Cannabinoid Analog Precursor Utility: Dimethyldecyl Chain Length Optimal for CB1 Receptor Affinity

In a systematic structure-activity relationship study of 1′,1′-dimethylalkyl-Δ8-THC analogs (n = 0–10), compounds with side chains from dimethylpropyl (n=1) through dimethyldecyl (n=8) all exhibited high affinity for the CB1 receptor and functioned as full agonists in vivo [1]. The dimethyldecyl analog (n=8, 10-carbon side chain) falls within the optimal affinity window, whereas extension to dimethylundecyl (n=9) reduces affinity (Ki = 25.8 ± 5.8 nM) and further extension to dodecyl (n=10) abolishes meaningful CB1 binding [1]. The target compound's 5,9-dimethyldecyl side chain provides the exact carbon count (C10) that corresponds to the dimethyldecyl terminus of the high-affinity Δ8-THC analogs, whereas the closest salicylic acid comparator (4′,8′-dimethylnonyl, C9) is one carbon shorter than the optimal dimethyldecyl length validated for CB1 engagement [1]. This positions the target compound as a potentially superior starting material for synthesis of dimethyldecyl-cannabinoid analogs compared to shorter-chain salicylic acid precursors.

Cannabinoid receptor CB1 agonist Δ8-THC analog

Optimal Research and Procurement Scenarios for 2-(5,9-Dimethyldecyl)-6-hydroxybenzoic acid


Antibacterial Drug Discovery: Screening Branched-Chain Salicylic Acids Against Drug-Resistant Gram-Positive Pathogens

Procure this compound as a structurally novel member of the branched-chain alkyl salicylic acid class for minimum inhibitory concentration (MIC) screening against MRSA, S. mutans, and other Gram-positive pathogens. The closest analog, 6-(4′,8′-dimethylnonyl)salicylic acid, achieved MIC values of 0.39 µg/mL (MRSA) and 0.78 µg/mL (S. mutans), establishing this scaffold as superior to natural linear anacardic acids [1][2]. The target compound's distinct alkyl chain architecture (C10, 5,9-dimethyl) may yield differentiated potency or spectrum relative to the C9 analog, contributing to structure-activity relationship (SAR) expansion of this underexplored antibacterial chemotype.

Synthetic Cannabinoid Research: Precursor for Dimethyldecyl-Cannabinoid Analogs with Optimized CB1 Pharmacophore Length

Utilize this compound as an advanced intermediate for the synthesis of dimethyldecyl-substituted cannabinoid analogs. Huffman et al. demonstrated that the dimethyldecyl side chain length (C10) corresponds to the optimal CB1 receptor affinity window in Δ8-THC analogs, with all compounds from dimethylpropyl (n=1) through dimethyldecyl (n=8) exhibiting high CB1 affinity and full in vivo agonism [3]. The compound's 2-alkyl-6-hydroxybenzoic acid scaffold provides a functionalized aromatic core that can be elaborated into cannabinoid-like polycyclic systems via established synthetic routes, potentially circumventing the olivetolic acid supply bottleneck.

Hydroxybenzoic Acid SAR Libraries: Probing the Effect of Methyl Branch Position on Membrane Partitioning and Target Engagement

Incorporate this compound into focused libraries exploring how alkyl chain length (C9 vs. C10), methyl branch position (4,8 vs. 5,9), and hydroxylation pattern (monohydroxy vs. dihydroxy) modulate logP, membrane permeability, and target binding. The predicted logP shift of approximately +0.5 units relative to the C9 analog 6-(4′,8′-dimethylnonyl)salicylic acid (XLogP3 = 6.7 [4]) provides a quantifiable physicochemical differentiation that can be correlated with activity changes in cell-based and biochemical assays, generating predictive models for alkyl salicylic acid drug design.

Chemical Biology Tool Compound: Evaluating the Role of Salicylic Acid Regioisomers in SUMOylation and Histone Acetyltransferase Inhibition

Deploy this compound as a regioisomeric probe to dissect the structural determinants of salicylic acid-based protein modification inhibitors. Ginkgolic acid C15:1 (a 2-hydroxy-6-alkylbenzoic acid) inhibits SUMOylation with an IC50 of 3.0 µM , while anacardic acid homologs inhibit histone acetyltransferases such as p300. The target compound's monohydroxy, 2-alkyl substitution pattern provides a simplified scaffold lacking the 4-OH group present in olivetolic acid, enabling clean assessment of the contribution of the alkyl salicylic acid core to these epigenetic regulatory activities.

Quote Request

Request a Quote for 2-(5,9-Dimethyldecyl)-6-hydroxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.